Faah/magl-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faah/magl-IN-1 is a dual inhibitor targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the degradation of endocannabinoids, which play a crucial role in various physiological processes, including pain modulation, appetite regulation, and neuroprotection . By inhibiting both FAAH and MAGL, this compound increases the levels of endocannabinoids, potentially offering therapeutic benefits for conditions such as pain, inflammation, and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Faah/magl-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures . The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Faah/magl-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their pharmacological activity to identify the most potent and selective inhibitors .
Wissenschaftliche Forschungsanwendungen
Faah/magl-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool compound to study the endocannabinoid system and its role in various physiological processes . In biology and medicine, this compound is investigated for its potential therapeutic effects in conditions such as pain, inflammation, neurodegenerative diseases, and obesity . In the industry, it is explored for its potential use in developing new drugs and therapeutic agents .
Wirkmechanismus
Faah/magl-IN-1 exerts its effects by inhibiting the activity of FAAH and MAGL, the enzymes responsible for the degradation of endocannabinoids . By inhibiting these enzymes, this compound increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol . These endocannabinoids then activate cannabinoid receptors, leading to various physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection . The molecular targets and pathways involved in these effects include the cannabinoid receptors CB1 and CB2, as well as other signaling pathways related to pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Faah/magl-IN-1 is unique in its dual inhibition of both FAAH and MAGL, which distinguishes it from other compounds that target only one of these enzymes . Similar compounds include selective FAAH inhibitors such as PF-04457845 and selective MAGL inhibitors like JZL184 . These compounds also increase endocannabinoid levels but may have different pharmacological profiles and therapeutic potentials compared to this compound .
Eigenschaften
Molekularformel |
C15H9Cl2N3O3 |
---|---|
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
2-chloro-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]-6-hydroxybenzamide |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-7-4-5-8-10(6-7)18-15(23)13(8)19-20-14(22)12-9(17)2-1-3-11(12)21/h1-6,18,21,23H |
InChI-Schlüssel |
YDJVNCBETAXXMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N=NC2=C(NC3=C2C=CC(=C3)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.